(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane
Description
(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic amine featuring a rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold substituted with a benzyl group at the 2-position. Its stereochemistry is defined by the (1R,4R) configuration, which distinguishes it from the (1S,4S) diastereomer. This compound is typically synthesized as a dihydrobromide or dihydrochloride salt to enhance stability and solubility . The DBH core is derived from trans-4-hydroxy-L-proline, a naturally occurring amino acid, via multi-step synthetic routes involving protection, cyclization, and benzylation .
The benzyl substituent introduces aromatic hydrophobicity, making the compound a versatile intermediate in medicinal chemistry and asymmetric catalysis.
Properties
IUPAC Name |
(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRFUVVWNBBEDI-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane typically involves the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired bicyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds with similar structures to (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane exhibit antidepressant properties by modulating neurotransmitter systems such as serotonin and norepinephrine. Preliminary studies suggest that this compound may also possess neuroprotective effects, making it a candidate for further investigation in the treatment of mood disorders.
Pharmacological Properties
The bicyclic structure of this compound contributes to its potential as a scaffold for drug development. The presence of the benzyl group enhances lipophilicity, which could improve pharmacokinetic properties and bioavailability in biological systems. Bioassays are typically employed to assess the compound's biological activity and therapeutic potential.
Catalysis
Organocatalysis
this compound has shown promise as an organocatalyst in asymmetric reactions. Its ability to form complexes with metal ions allows it to activate these metals for catalytic processes . This property is particularly useful in developing more efficient synthetic pathways for various organic molecules.
Chelating Properties
The chelating ability of this compound enables it to bind metal ions effectively, which can enhance catalytic activity in various chemical reactions. This characteristic makes it valuable in fields such as coordination chemistry and materials science .
Materials Science
Building Blocks for Advanced Materials
Due to its unique structural features, this compound is being explored as a building block for advanced materials. Its application in polymer chemistry can lead to the development of new polymers with enhanced properties such as improved thermal stability and mechanical strength .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds that share structural similarities with this compound along with their notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Methyl-3-(3-bromophenyl)urea | Urea derivative with phenyl group | Anticancer properties |
| 3-(Benzylamino)propanoic acid | Amino acid derivative | Neuroprotective effects |
| 4-(Benzyl)phenol | Phenolic compound | Antioxidant and anti-inflammatory |
Mechanism of Action
The mechanism of action of (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems or inhibit certain enzymatic reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variants: (1S,4S)-2-Benzyl-DBH
The (1S,4S) diastereomer is the most studied analog. Key differences include:
- Synthesis : Both isomers are synthesized from trans-4-hydroxy-L-proline, but enantiomeric starting materials or resolution methods determine the final stereochemistry. For example, (1S,4S)-2-benzyl-DBH dihydrobromide (CAS 116258-17-4) is prepared via benzylation of the DBH core followed by salt formation .
- For instance, in nucleozin analogs, the (1S,4S) configuration showed marginally higher anti-influenza activity than (1R,4R) .
Substituent Variations on the DBH Core
Table 1: Key Derivatives and Their Properties
Key Observations :
- Methyl vs. Benzyl : Methyl-substituted DBHs (e.g., (1S,4S)-2-methyl-DBH) are smaller and less hydrophobic, favoring catalytic applications, while benzyl groups enhance lipophilicity for drug design .
- Heterocyclic Substituents : Bromopyrimidinyl derivatives (e.g., (1S,4S)-3j) exhibit antitumor activity but require microwave-assisted synthesis for optimal yields (57–97%) .
- Stereochemical Impact : (1R,4R) isomers are less explored in catalysis but show promise in rigidifying pharmacophores for improved receptor interactions .
Piperazine vs. DBH Scaffolds
The DBH system is a conformationally restricted analog of piperazine. Comparative advantages include:
- Rigidity : The bicyclic structure reduces conformational flexibility, enhancing binding specificity in biological targets (e.g., nucleozin analogs) .
- Chirality : DBHs are inherently chiral, enabling enantioselective catalysis, whereas piperazine requires external chiral auxiliaries .
- Solubility : DBH salts (e.g., dihydrobromides) generally exhibit lower aqueous solubility than piperazine derivatives, necessitating formulation optimizations .
Biological Activity
(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, identified by CAS number 777821-64-4, is a bicyclic compound with a unique structural configuration that incorporates two nitrogen atoms within its framework. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : CHN
- Molecular Weight : 188.27 g/mol
- Structure : The bicyclic structure contributes to its unique pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological effects, potential therapeutic applications, and mechanisms of action.
Pharmacological Effects
Preliminary research indicates several potential pharmacological effects:
- Anticancer Activity : Some studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.
- Neuroprotective Effects : The compound's structure may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Catalytic Applications : Its ability to form complexes with metal ions enhances its utility as an organocatalyst in asymmetric synthesis, indicating potential applications in drug development and organic chemistry.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies : Various bioassays have been conducted to evaluate the compound's efficacy against different cancer cell lines. Results showed dose-dependent responses, suggesting significant anticancer activity.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 5.0 Induction of apoptosis HeLa (Cervical Cancer) 3.5 Cell cycle arrest - Neuroprotective Studies : In vivo models demonstrated that the compound could reduce oxidative stress markers in neuronal cells, indicating potential for use in Alzheimer's and Parkinson's disease treatment.
- Catalytic Studies : Research into its catalytic properties revealed that this compound could enhance the efficiency of certain organic reactions, showcasing its versatility in synthetic chemistry.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Methyl-3-(3-bromophenyl)urea | Urea derivative with phenyl group | Anticancer properties |
| 3-(Benzylamino)propanoic acid | Amino acid derivative | Neuroprotective effects |
| 4-(Benzyl)phenol | Phenolic compound | Antioxidant and anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
